An In-Depth Technical Guide to the Structural Properties and Characterization of 6H-Pyrrolo[3,4-d]pyrimidine
An In-Depth Technical Guide to the Structural Properties and Characterization of 6H-Pyrrolo[3,4-d]pyrimidine
Introduction: The 6H-Pyrrolo[3,4-d]pyrimidine Core - A Scaffold of Therapeutic Promise
The 6H-pyrrolo[3,4-d]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities.[1][2][3] As a fused system of a pyrrole and a pyrimidine ring, it acts as a purine isostere, making it a prime candidate for interacting with a wide range of biological targets, particularly kinases.[4] This guide provides a comprehensive overview of the structural properties of the 6H-pyrrolo[3,4-d]pyrimidine core and details the key experimental protocols for its unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who are working with or considering this important pharmacophore.
Structural and Electronic Properties of the 6H-Pyrrolo[3,4-d]pyrimidine Core
The 6H-pyrrolo[3,4-d]pyrimidine is a bicyclic heteroaromatic system. Its structure and electronic properties are fundamental to its chemical reactivity and biological activity.
Core Structure and Isomerism
The pyrrolopyrimidine system has several isomers, with the pyrrolo[2,3-d]pyrimidines (7-deazapurines) being the most extensively studied.[1] The 6H-pyrrolo[3,4-d]pyrimidine isomer is characterized by the fusion of the pyrrole ring at the 'd' face of the pyrimidine ring.
Diagram: Core Structure of 6H-Pyrrolo[3,4-d]pyrimidine
Caption: The core structure of 6H-pyrrolo[3,4-d]pyrimidine with standard numbering.
Physicochemical Properties
While experimental data for the unsubstituted 6H-pyrrolo[3,4-d]pyrimidine is scarce in the literature, its physicochemical properties can be predicted based on its structure and data from its derivatives.
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₆H₅N₃ | Based on core structure |
| Molecular Weight | 119.12 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a crystalline solid at room temperature. | Typical for small heteroaromatic compounds. |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water. | Based on the polar nature of the N-heterocyclic system. |
| pKa | The pyrimidine ring nitrogens are weakly basic, while the pyrrole nitrogen is very weakly acidic. | General properties of pyrimidines and pyrroles. |
Synthesis of the 6H-Pyrrolo[3,4-d]pyrimidine Scaffold
The synthesis of the 6H-pyrrolo[3,4-d]pyrimidine core can be approached in two primary ways, analogous to the synthesis of other pyrrolopyrimidine isomers.[1]
Diagram: General Synthetic Strategies for Pyrrolopyrimidines
Caption: Two common retrosynthetic approaches for the construction of the pyrrolopyrimidine scaffold.
The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
In-Depth Characterization of the 6H-Pyrrolo[3,4-d]pyrimidine Core
Unambiguous characterization of the 6H-pyrrolo[3,4-d]pyrimidine core is crucial for confirming its identity and purity. The following sections detail the key analytical techniques and provide standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing the 6H-pyrrolo[3,4-d]pyrimidine core.
The ¹H NMR spectrum of unsubstituted 6H-pyrrolo[3,4-d]pyrimidine is expected to show distinct signals for the protons on the pyrrole and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| H on Pyrrole Ring | 7.0 - 8.0 | Doublet or Singlet | Aromatic region, influenced by adjacent nitrogen and fused ring. |
| H on Pyrimidine Ring | 8.0 - 9.5 | Singlet or Doublet | Aromatic region, deshielded by two nitrogen atoms. |
| N-H of Pyrrole | 10.0 - 13.0 | Broad Singlet | Exchangeable proton, chemical shift is concentration and solvent dependent. |
Note: These are predicted values based on data from substituted pyrrolopyrimidines and related heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.[5][6]
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrrole Carbons | 100 - 130 | Typical range for pyrrole carbons in a fused system. |
| Pyrimidine Carbons | 140 - 160 | Deshielded due to the presence of two nitrogen atoms. |
| Bridgehead Carbons | 120 - 150 | At the fusion of the two rings. |
Note: These are predicted values. 2D NMR techniques like HSQC and HMBC are invaluable for definitive assignments.[7][8]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
~5-10 mg of the 6H-pyrrolo[3,4-d]pyrimidine sample.
-
0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR tube (5 mm).
-
NMR spectrometer (300 MHz or higher recommended).
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent in a small vial.
-
Transfer the solution to the NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[9][10]
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often a good choice for N-heterocycles due to its high dissolving power and its ability to slow down the exchange of N-H protons, making them more easily observable.
-
Spectrometer Frequency: A higher field spectrometer (e.g., 500 or 600 MHz) will provide better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
For the unsubstituted 6H-pyrrolo[3,4-d]pyrimidine (MW = 119.12), the molecular ion peak (M⁺) is expected to be prominent. Common fragmentation pathways for N-heterocycles involve the loss of small, stable molecules like HCN.
Diagram: Predicted Mass Spectrometry Fragmentation of 6H-Pyrrolo[3,4-d]pyrimidine
Caption: A plausible fragmentation pathway for the 6H-pyrrolo[3,4-d]pyrimidine molecular ion.
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
~1 mg of the 6H-pyrrolo[3,4-d]pyrimidine sample.
-
HPLC-grade solvent (e.g., methanol, acetonitrile).
-
Mass spectrometer (e.g., ESI-TOF, GC-MS).
Procedure:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent.[11]
-
Infuse the sample solution directly into the mass spectrometer or inject it through an appropriate chromatographic system (LC or GC).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 6H-pyrrolo[3,4-d]pyrimidine and is less likely to cause extensive fragmentation, making the molecular ion peak easier to identify.[12] Electron impact (EI) ionization, often used with GC-MS, will provide more fragmentation information.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
The 6H-pyrrolo[3,4-d]pyrimidine molecule is expected to be largely planar. In the solid state, intermolecular hydrogen bonding between the pyrrole N-H and the pyrimidine nitrogens of adjacent molecules is likely to be a key feature of the crystal packing.
Objective: To obtain a single crystal suitable for X-ray diffraction analysis.
Materials:
-
Purified 6H-pyrrolo[3,4-d]pyrimidine sample.
-
A range of high-purity solvents (e.g., ethanol, ethyl acetate, acetone, hexane).
-
Small vials or test tubes.
Procedure:
-
Crystal Growth:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[13][14]
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, inducing crystallization.[13]
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).
-
-
Crystal Selection and Mounting:
-
Select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.[15]
-
Mount the crystal on a goniometer head.
-
-
Data Collection and Structure Refinement:
-
Place the mounted crystal in the X-ray diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure using appropriate software.
-
Causality Behind Experimental Choices:
-
Slow Crystallization: Slow crystal growth is crucial for obtaining high-quality, single crystals with minimal defects.[15] Rapid precipitation typically leads to polycrystalline or amorphous solids unsuitable for single-crystal X-ray diffraction.
-
Solvent Selection: The choice of solvents is critical. A good solvent should fully dissolve the compound, while a poor solvent should be miscible with the good solvent but not dissolve the compound. This allows for the gradual change in solubility needed for crystal growth.[14]
Applications in Drug Discovery
The 6H-pyrrolo[3,4-d]pyrimidine scaffold is a "privileged" structure in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications, including:
-
Kinase Inhibitors: The scaffold is a common core for ATP-competitive inhibitors of various kinases involved in cancer and inflammatory diseases.[16]
-
Antiviral Agents: As purine analogs, pyrrolopyrimidine derivatives can interfere with viral replication processes.[3]
-
Anticancer Agents: Many pyrrolo[3,4-d]pyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[17][18]
The structural and characterization data outlined in this guide are fundamental for the rational design and development of new therapeutic agents based on the 6H-pyrrolo[3,4-d]pyrimidine core.
Conclusion
The 6H-pyrrolo[3,4-d]pyrimidine core is a versatile and valuable scaffold in medicinal chemistry. A thorough understanding of its structural properties and the application of rigorous characterization techniques are essential for any research and development program involving this important class of compounds. The protocols and expected data presented in this guide provide a solid foundation for researchers to confidently synthesize, identify, and utilize 6H-pyrrolo[3,4-d]pyrimidine and its derivatives in their drug discovery efforts.
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